5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one is a complex organic compound that belongs to the class of benzo[a]phenanthridinone derivatives.
Preparation Methods
The synthesis of 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one can be achieved through several synthetic routes. One common method involves the condensation of N-arylmethylene-2-naphthylamines with 5-phenyl-1,3-cyclohexanediones in various solvents . Another approach utilizes a modular strategy involving homogeneous gold catalysis, which allows for the rapid assembly of benzo[a]phenanthridine derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one can be compared with other benzo[a]phenanthridinone derivatives, such as:
5-(3-Bromo-4-(dimethylamino)phenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: This compound is known for its glutaminase inhibitory activity.
Benzo[c]phenanthridine derivatives: These compounds exhibit similar structural features but may have different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO2/c31-26-15-7-14-24-27-23-13-5-4-8-19(23)16-17-25(27)30-29(28(24)26)20-9-6-12-22(18-20)32-21-10-2-1-3-11-21/h1-6,8-13,16-18,29-30H,7,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMNHSPTTFSCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.